2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide typically involves the reaction of 3-aminophenyl isocyanate with 2-amino-2-methylpropanamide under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens or electrophiles; in the presence of catalysts or under UV light.
Major Products Formed
Scientific Research Applications
2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylbutanamide: Similar structure with a butanamide group instead of propanamide.
2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpentanamide: Contains a pentanamide group, differing in the length of the carbon chain.
Uniqueness
2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N4O2 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[(3-aminophenyl)carbamoylamino]-2-methylpropanamide |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,9(13)16)15-10(17)14-8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H2,13,16)(H2,14,15,17) |
InChI Key |
IDWVWRDPNDJZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)NC(=O)NC1=CC=CC(=C1)N |
Origin of Product |
United States |
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